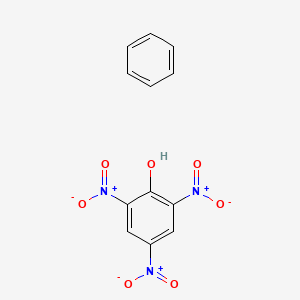

Benzene;2,4,6-trinitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

37437-43-7 |

|---|---|

Molecular Formula |

C12H9N3O7 |

Molecular Weight |

307.22 g/mol |

IUPAC Name |

benzene;2,4,6-trinitrophenol |

InChI |

InChI=1S/C6H3N3O7.C6H6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H;1-6H |

InChI Key |

JHDRSOHMNFJEFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Historical Scientific Context of 2,4,6 Trinitrophenol Chemical Research

Early Chemical Investigations and Characterization

The history of 2,4,6-trinitrophenol, commonly known as picric acid, dates back to the 18th century, with its initial discovery attributed to the Anglo-Irish chemist Peter Woulfe in 1771. britannica.comsciteachonline.comca.govwikipedia.org Woulfe, an alchemist and a Fellow of the Royal Society, first synthesized the compound by treating indigo (B80030) with nitric acid, which resulted in a yellow solution capable of dyeing wool and silk. wikipedia.orgebsco.comsciencehistory.org This is often regarded as the first synthesis of an artificial dye. ebsco.com The compound's name, "picric acid," was later coined in 1841 by the French chemist Jean-Baptiste-André Dumas, derived from the Greek word "pikros," meaning "bitter," due to the intensely bitter taste of its aqueous solution. britannica.comebsco.comsciencehistory.org

In 1799, French chemist Jean-Joseph Welter produced picric acid by treating silk with nitric acid and noted that its potassium salt could be explosive. wikipedia.org However, for several decades, it was believed that only the salts of picric acid were explosive, not the acid itself. wikipedia.org The German chemist Justus von Liebig referred to it as Kohlenstickstoffsäure. wikipedia.org

A significant advancement in the characterization of 2,4,6-trinitrophenol occurred in 1841 when its synthesis from phenol (B47542) was achieved, and its correct chemical formula was determined. wikipedia.orgextrapolate.com French chemist Auguste Laurent developed a method to produce picric acid by the nitration of phenol, a derivative of coal tar, using a mixture of nitric and sulfuric acids. ebsco.com This became the standard method for its synthesis. ebsco.com Dumas also conducted an elemental analysis of picric acid and determined its empirical formula during this period. ebsco.com

| Key Developments in the Early History of 2,4,6-Trinitrophenol | |

| Year | Development |

| 1771 | Peter Woulfe first synthesizes the compound from indigo and nitric acid. britannica.comsciteachonline.comwikipedia.org |

| 1799 | Jean-Joseph Welter produces picric acid from silk and discovers the explosive nature of potassium picrate (B76445). wikipedia.org |

| 1841 | Jean-Baptiste Dumas names the compound "picric acid" and determines its chemical formula. britannica.comebsco.comwikipedia.org |

| 1841 | Auguste Laurent develops a method for synthesizing picric acid from phenol. ebsco.com |

Evolution of Understanding its Chemical Properties and Reactivity

The understanding of 2,4,6-trinitrophenol's chemical properties evolved significantly from its initial use as a dye to its recognition as a potent explosive. For much of the 19th century, its primary application was as a yellow dye for textiles like silk, a practice that began around 1849. britannica.com

Chemists initially failed to recognize the explosive nature of the acid itself, focusing instead on its salts. wikipedia.org This perception began to change around 1830, but it wasn't until 1871 that Hermann Sprengel proved that picric acid could be detonated on its own, making it suitable as a high explosive. wikipedia.orgextrapolate.com Sprengel's research demonstrated that the molecule contained enough oxygen to support its own rapid decomposition, classifying it as a powerful explosive. sciencehistory.org

This discovery transformed its application, particularly for military purposes. In 1885, French chemist Eugène Turpin patented the use of pressed and cast picric acid for blasting charges and artillery shells. wikipedia.org The French government adopted it in 1887 under the name "Melinite," making it one of the first high explosives widely used in military ordnance. britannica.comwikipedia.org Its adoption was driven by its power and its relative insensitivity to the shock of being fired from artillery, a significant advantage over earlier explosives like nitroglycerine. wikipedia.org

Further research elucidated its chemical characteristics. It is a significantly stronger acid than phenol. britannica.com A major drawback discovered was its high corrosivity (B1173158) towards metals, forming highly sensitive and unstable metal picrate salts when in contact with shell casings. britannica.comca.gov This property necessitated coating the inside of shells to prevent the formation of these dangerous salts. ca.gov Despite its effectiveness, its corrosive nature and high melting point led to a decline in its use in favor of other explosives like TNT after World War I. britannica.comebsco.com Beyond its explosive and dyeing applications, picric acid was also used as an antiseptic in the early 20th century. britannica.comwikipedia.org

| Evolving Understanding of 2,4,6-Trinitrophenol's Properties | |

| Property | Description of Discovery and Understanding |

| Dyeing Agent | Initially used as a yellow dye for silk and wool starting in the mid-19th century. britannica.comsciteachonline.com |

| Acidity | Recognized as a strong organic acid, significantly more acidic than phenol, capable of decomposing carbonates. britannica.comusgs.gov |

| Explosive Nature | Initially, only its salts were thought to be explosive. wikipedia.org In 1871, Hermann Sprengel proved the acid itself could be detonated, establishing it as a high explosive. sciencehistory.orgwikipedia.org |

| Reactivity with Metals | Found to be highly corrosive, forming shock-sensitive and unstable picrate salts with heavy metals like copper, lead, and iron. britannica.comca.gov |

| Antiseptic Properties | Used as an antiseptic and for treating burns in the early 20th century. britannica.comwikipedia.org |

Advanced Synthetic Methodologies for 2,4,6 Trinitrophenol

Nitration Pathways and Process Optimization

2,4,6-Trinitrophenol, commonly known as picric acid, is a powerful explosive synthesized through the nitration of phenol (B47542) or its derivatives. The methodologies for its preparation have evolved to enhance both yield and safety.

The synthesis of 2,4,6-trinitrophenol can be achieved through the direct nitration of various starting materials. The most common precursor is phenol itself. The direct reaction of phenol with concentrated nitric acid is highly exothermic and can lead to oxidation of the phenol ring, resulting in the formation of resinous by-products and a low yield of the desired product. sciencemadness.orgquora.com

Other precursors can also be utilized for the synthesis of 2,4,6-trinitrophenol. These include:

2,4-Dinitrophenol (B41442) : Further nitration of 2,4-dinitrophenol with nitric acid can produce 2,4,6-trinitrophenol. sciencemadness.orgwikipedia.org

Chlorobenzene : An alternative route involves the dinitration of chlorobenzene, followed by hydrolysis to form 2,4-dinitrophenol, which is then nitrated to the final product.

Aspirin (Acetylsalicylic Acid) : Synthesis routes starting from aspirin have also been developed, which can help mitigate the formation of tar-like by-products. wikipedia.orgyoutube.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2,4,6-trinitrophenol. Research has focused on modifying parameters such as temperature, reagent concentrations, and the reaction medium.

One study demonstrated a significant increase in the practical yield of picric acid from 46% to as high as 86% by carefully adjusting reaction conditions, including temperature and the dosage of reagents. researchgate.net The use of concentrated sulfuric acid is a key factor in improving yields, as it acts as a dehydrating agent, creating a more anhydrous environment that minimizes side reactions. tiwariacademy.com It also facilitates the formation of the nitronium ion (NO₂⁺), the essential electrophile in the nitration process, leading to greater selectivity and efficiency. tiwariacademy.com

A novel one-step synthesis method has been reported that involves the direct nitration of phenol using concentrated nitric acid within an aqueous dimethyl sulfoxide (DMSO) medium. This approach has been shown to prevent the oxidative destruction of the phenol ring. Under these conditions, a 100% conversion of phenol was observed, with the reaction mixture containing 98.7% 2,4,6-trinitrophenol after four hours of heating. The final product could be precipitated from the mixture by adding ice-cold water, resulting in an isolated yield of 87%. sciencemadness.org

| Method | Reagents | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Optimized Conventional Method | Phenol, Conc. H₂SO₄, Conc. HNO₃ | Adjusted temperature, concentrations, and dosage | Up to 86% | researchgate.net |

| Aqueous DMSO Method | Phenol, Conc. HNO₃, DMSO/Water | Heating for 4 hours | 87% (isolated) | sciencemadness.org |

Synthesis of 2,4,6-Trinitrophenol Structural Analogues and Derivatives

2,4,6-Trinitrophenol serves as a versatile starting material for the synthesis of various structural analogues and derivatives with tailored properties. These compounds are important for both research and practical applications.

The rational design of new energetic materials aims to optimize key characteristics such as explosive power, chemical stability, and safety during handling and storage. researchgate.net This involves the targeted synthesis of molecules with specific structural features. For instance, researchers are exploring the development of energetic polymers that can be combined with high explosives. llnl.gov These polymers are designed to have a high heat of formation and low carbon content, bridging the gap between inert binders and detonable materials to create formulations with enhanced performance and greater safety. llnl.gov

The principles of rational design are also applied in developing materials for the detection of explosives. Chemoselective polymers have been synthesized to act as sorbent coatings on chemical sensors. nih.gov The design of these polymers is based on creating specific interactions, such as hydrogen bonding, between the polymer and the nitro functional groups of polynitroaromatic compounds, thereby enhancing the sensitivity and selectivity of the sensor. nih.gov

Several key chemical intermediates can be prepared from 2,4,6-trinitrophenol, which are then used in the synthesis of other complex molecules.

One of the most significant derivatives of 2,4,6-trinitrophenol is 2,4,6-trinitroaniline, also known as picramide. wikipedia.orgsciencemadness.org Picramide is synthesized by the amination of picric acid. wikipedia.org A well-established method involves heating picric acid with urea. cdnsciencepub.comsciencemadness.org Through optimization of this reaction, a yield of 88% has been achieved by maintaining a reaction temperature of 173°C for 36 hours with a molar ratio of urea to picric acid of 3:1. cdnsciencepub.comresearchgate.net

An alternative high-yield synthesis involves heating picric acid with diammonium hydrogen phosphate in a sulfolane solvent within a sealed reactor. This process, conducted at temperatures increasing from 25°C to 175°C over 22 hours, can produce picramide in 93% yield. chemicalbook.com Picramide is a valuable intermediate itself, as it can be further aminated to produce 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), an exceptionally stable explosive. wikipedia.orgresearchgate.netresearchgate.net

| Method | Aminating Agent | Solvent/Medium | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Urea Method | Urea | None (neat) | 173°C | 36 hours | 88% | cdnsciencepub.comresearchgate.net |

| Phosphate Method | Diammonium hydrogen phosphate | Sulfolane | 25°C to 175°C | 22 hours | 93% | chemicalbook.com |

Preparation of Key Intermediates from 2,4,6-Trinitrophenol

Chlorination of Trinitrophenols

The chlorination of 2,4,6-trinitrophenol, commonly known as picric acid, represents a significant chemical transformation that results in the formation of chloropicrin (trichloronitromethane). This process was first documented in 1848 by the Scottish chemist John Stenhouse, who synthesized chloropicrin by reacting picric acid with sodium hypochlorite. wikipedia.orgbrainly.in This reaction involves the cleavage of the aromatic ring and the substitution of the nitro groups, a departure from typical electrophilic aromatic substitution on the phenol ring.

HOC₆H₂(NO₂)₃ + 11 NaOCl → 3 CCl₃NO₂ + 3 Na₂CO₃ + 3 NaOH + 2 NaCl wikipedia.org

This reaction demonstrates a method for the synthesis of chloropicrin from picric acid. sciencemadness.orgaskiitians.com A common laboratory-scale preparation involves the reaction of a sodium picrate (B76445) paste with calcium hypochlorite. The chloropicrin is then isolated by steam distillation. prepchem.com

Detailed research into this synthetic route has provided specific parameters for the reaction. The following table outlines a typical procedure for the synthesis of chloropicrin from 2,4,6-trinitrophenol.

| Reactant / Parameter | Quantity / Condition |

| Starting Material | 2,4,6-Trinitrophenol (Picric Acid) |

| Reagent 1 | Sodium Hydroxide (B78521) (NaOH) |

| Reagent 2 | Calcium Hypochlorite (Ca(OCl)₂) |

| Solvent | Water (H₂O) |

| Procedure Step 1 | Prepare a paste of sodium picrate by mixing 50 g of picric acid with 10 g of sodium hydroxide and 250 ml of water. prepchem.com |

| Procedure Step 2 | Prepare a separate paste of 550 g of calcium hypochlorite in 1 liter of water in a 5-liter flask. prepchem.com |

| Reaction | Add the sodium picrate paste to the calcium hypochlorite paste with continuous stirring. prepchem.com |

| Reaction Time | Approximately 30 minutes. prepchem.com |

| Work-up | Steam distill the reaction mixture to isolate the chloropicrin. prepchem.com |

| Purification | Separate the oily distillate, dry over calcium chloride, and redistill. prepchem.com |

| Yield | 70% of the theoretical yield. prepchem.com |

The primary product of this chlorination reaction is chloropicrin, a compound with a history of use as a broad-spectrum antimicrobial, fumigant, and as a chemical agent. wikipedia.org

Mechanistic Insights into 2,4,6 Trinitrophenol Chemical Reactivity

Reaction Kinetics and Mechanisms in Diverse Media

Solid-State Reactions with Hydrocarbons and Other Substrates

The reactivity of 2,4,6-trinitrophenol, commonly known as picric acid, in the solid state has been the subject of investigation, particularly its reactions with various hydrocarbons. Research has shown that these reactions are a unique class of solid-state interactions where the kinetics are governed by surface migration. acs.org When picric acid is placed in contact with a solid hydrocarbon, the reaction proceeds through the diffusion of molecules along the surface. acs.org

The rate of the product layer formation in these reactions is described by a specific kinetic equation, indicating that the process is controlled by the surface migration of the reactants. acs.org Studies on the solid-state reactivity of picric acid with substituted hydrocarbons like pyrocatechol (B87986) have confirmed that diffusion in the solid state is primarily controlled by surface migration. acs.org The efficiency of this surface migration is influenced by molecular characteristics; molecules that are smaller and possess greater symmetry are more favorable for surface migration. acs.org

Dry picric acid is highly sensitive to heat, shock, and friction. stanford.edu It readily forms salts upon contact with many metals, including copper, lead, mercury, zinc, nickel, and iron. These resulting metal picrates are often more sensitive explosives than picric acid itself. stanford.edu Similarly, salts formed with ammonia (B1221849) and amines are also sensitive explosives. stanford.edu Contact with concrete or plaster can lead to the formation of friction-sensitive calcium picrate (B76445). stanford.edu

Table 1: Factors Influencing Solid-State Reactivity of Picric Acid

| Factor | Influence on Reactivity | Reference |

|---|---|---|

| Diffusion Mechanism | Controlled by surface migration of molecules. | acs.org |

| Molecular Size | Smaller molecules exhibit more favorable surface migration. | acs.org |

| Molecular Symmetry | Greater molecular symmetry enhances surface migration. | acs.org |

| Contact with Metals | Readily forms highly sensitive explosive salts (picrates). | stanford.edusciencemadness.org |

| Contact with Bases | Forms sensitive explosive salts with ammonia and amines. | stanford.edusciencemadness.org |

| Contact with Concrete | Can form friction-sensitive calcium picrate. | stanford.edu |

Solution-Phase Chemical Transformations (e.g., Jaffe Reaction)

In solution, 2,4,6-trinitrophenol participates in various chemical transformations. One of the most well-known is the Jaffe reaction, a colorimetric method used in clinical chemistry since 1886 to determine creatinine (B1669602) levels in biological fluids like blood and urine. wikipedia.org In an alkaline solution, picric acid reacts with creatinine to form a reddish-orange Janovsky-like complex. wikipedia.orgatlas-medical.com The intensity of the color produced is directly proportional to the creatinine concentration, which can be measured spectrophotometrically. wikipedia.org The reaction is typically read kinetically to minimize interference from other substances. wikipedia.orgmedpulse.in

The Jaffe reaction involves the following key steps:

Mixing of the sample (e.g., serum) with an alkaline picrate solution. nih.gov

Formation of a yellow-orange creatinine-picrate complex. medpulse.in

Spectrophotometric measurement of the rate of color formation. wikipedia.org

The reaction is sensitive to pH, and the concentration of sodium hydroxide (B78521) is a critical factor for maximum color development. nih.gov Studies have shown that different sample types (urine, serum protein-free filtrate, and standards) require different optimal alkali concentrations due to their varying acidity. nih.gov

Furthermore, the degradation of 2,4,6-trinitrophenol by certain microorganisms involves solution-phase transformations. For example, Nocardioides sp. strain CB 22-2 can mineralize picric acid, a process that involves the formation of hydride-Meisenheimer complexes of both picric acid and 2,4-dinitrophenol (B41442) as intermediate metabolites. nih.gov Similarly, mild hydrolysis of 2,4,6-trinitrochlorobenzene yields 2,4,6-trinitrophenol. shaalaa.com

Intermolecular and Intramolecular Interactions

The chemical behavior and crystal structure of 2,4,6-trinitrophenol are significantly influenced by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. mdpi.comingentaconnect.com

Hydrogen Bonding Networks

Hydrogen bonding is a dominant force in the crystal structure of 2,4,6-trinitrophenol and its co-crystals. mdpi.comresearchgate.net In the solid state, the phenolic hydroxyl group and the nitro groups are key participants in forming these networks. One of the ortho-nitro groups is involved in an intramolecular hydrogen bond with the phenolic hydroxyl group. derpharmachemica.com

In co-crystals, where 2,4,6-trinitrophenol crystallizes with another compound (a coformer), extensive intermolecular hydrogen bonds are formed. These interactions are a primary driving force for the formation of the co-crystal. mdpi.comingentaconnect.comresearchgate.net For example, in a co-crystal with acetophenone, weak C-H···O hydrogen bonds are observed between the nitro groups of picric acid and the hydrogen atoms of acetophenone's benzene (B151609) ring and methyl group. mdpi.comresearchgate.net Similarly, in a co-crystal with 2,4,6-trichloroaniline, the structure is stabilized by intermolecular N-H···O hydrogen bonds, which create a one-dimensional chain. nih.gov

Table 2: Examples of Hydrogen Bonding in 2,4,6-Trinitrophenol Co-crystals

| Co-former | Interacting Groups | Bond Length (Å) | Bond Angle (°) | Reference |

|---|---|---|---|---|

| Acetophenone | C-H···O-NO (benzene ring H) | 2.494 | 152 | mdpi.comresearchgate.net |

| C-H···O-NO (benzene ring H) | 2.706 | 150 | mdpi.comresearchgate.net | |

| C-H···O-NO (benzene ring H) | 2.816 | 144 | mdpi.comresearchgate.net | |

| C-H···O-NO (methyl H) | 3.047 | 136 | mdpi.comresearchgate.net | |

| 2,4,6-Trichloroaniline | N-H···O (nitro) | - | - | nih.gov |

These hydrogen bonds, along with other weak interactions, play a crucial role in stabilizing the crystal lattice of these molecular complexes. researchgate.netresearchgate.net

π-π Stacking Interactions

Alongside hydrogen bonding, π-π stacking interactions are another critical factor in the formation and stability of 2,4,6-trinitrophenol's crystal structures, particularly in its co-crystals. mdpi.comingentaconnect.com These interactions occur between the electron-rich aromatic ring of 2,4,6-trinitrophenol and the aromatic ring of a coformer molecule. nih.gov

In the co-crystal of picric acid and acetophenone, the two "face-to-face" aromatic rings are nearly parallel, with a short distance between them that is characteristic of π-π stacking. researchgate.netresearchgate.net The shortest carbon-carbon distance between the respective benzene rings is 3.385 Å. researchgate.net Generally, a vertical distance between 3.3 Å and 3.8 Å between two aromatic rings is indicative of a π-π stacking interaction. researchgate.net Density functional theory (DFT) calculations have suggested that in some co-crystals, the energy contribution from π-π stacking can be even more significant than that from hydrogen bonding. mdpi.comresearchgate.net

The presence of π-π interactions has been shown to induce considerable orbital overlap between 2,4,6-trinitrophenol and an interacting sensor molecule, which can facilitate electron transfer processes. acs.orgacs.orgnih.gov These stacking interactions can also influence the acidity of the phenolic proton. researchgate.net

Electron Transfer Processes

2,4,6-Trinitrophenol is a potent electron acceptor (π-acceptor) due to the presence of three electron-withdrawing nitro groups on the benzene ring. koreascience.krquora.com This property allows it to readily participate in electron transfer processes and form charge-transfer (CT) complexes with various electron donor molecules. koreascience.krrevistadechimie.roimperfectpharmacy.in

The formation of CT complexes is a key aspect of the reactivity of 2,4,6-trinitrophenol. It can form stable, colored CT complexes with a wide range of donors, including Schiff bases, metal acetylacetonates, and various aromatic hydrocarbons. koreascience.krrevistadechimie.ro In these complexes, 2,4,6-trinitrophenol acts as the acceptor, and the stoichiometry is often found to be 1:1. koreascience.krrevistadechimie.ro The formation of these complexes can be observed through changes in electronic absorption spectra. koreascience.kr

Electron transfer is also the fundamental mechanism behind the fluorescence quenching of certain molecules in the presence of 2,4,6-trinitrophenol. rsc.orgnih.gov For instance, the fluorescence of anthracene (B1667546) derivatives is significantly quenched by trace amounts of picric acid. nih.gov This high sensitivity is attributed to a combination of proton-induced intramolecular charge transfer and electron transfer from the electron-rich anthracene to the electron-deficient picric acid. nih.gov

Theoretical studies using Mulliken charge analysis on co-crystals of picric acid have shown that electron transfer occurs upon co-crystallization. mdpi.comresearchgate.net This charge redistribution, where the picric acid molecule gains electrons, is suggested to make the resulting co-crystal less sensitive than pure picric acid. mdpi.comresearchgate.net In the interaction with fluorescein-based sensors, π-π stacking facilitates an intermolecular electron transfer process, which is responsible for the observed fluorescence quenching. acs.orgacs.orgnih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name | Synonym(s) |

|---|---|

| 2,4,6-Trinitrophenol | Picric Acid, TNP |

| Acetophenone | - |

| Ammonia | - |

| Anthracene | - |

| Benzene | - |

| Calcium Picrate | - |

| Creatinine | - |

| 2,4-Dinitrophenol | DNP |

| 2,4,6-Trichloroaniline | - |

| 2,4,6-Trinitrochlorobenzene | - |

| Pyrocatechol | - |

| Thiocyanate | SCN⁻ |

| Metal Acetylacetonates | - |

| Schiff Bases | - |

| Sodium Hydroxide | - |

Unimolecular Decomposition Pathways and Energetics

The thermal decomposition of 2,4,6-trinitrophenol, commonly known as picric acid, is a complex process involving several competing reaction pathways. Understanding the energetics of these pathways is crucial for assessing its stability and potential hazards. Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the initial steps of its unimolecular decomposition. The primary proposed mechanisms include the homolytic cleavage of the carbon-nitro bond, intramolecular hydrogen transfer, and isomerization of the nitro group.

Recent DFT studies have been employed to investigate the thermal unimolecular decomposition of 2,4,6-trinitrophenol. nih.gov These studies have explored several key initiation reactions to better understand the stability and sensitivity of this energetic material. nih.gov

C-NO2 Homolytic Cleavage

The fission of the C-NO2 bond is a fundamental and commonly studied decomposition pathway for nitroaromatic compounds. acs.org This process, known as homolytic cleavage, results in the formation of a phenyl radical and a nitrogen dioxide molecule. The energy required for this bond to break is referred to as the Bond Dissociation Energy (BDE). For many energetic materials, the C-NO2 BDE is considered a key indicator of thermal stability, with a lower BDE often correlating with higher sensitivity to initiation. acs.orgacs.org

In the case of 2,4,6-trinitrophenol, there are three nitro groups attached to the aromatic ring, two in the ortho positions and one in the para position relative to the hydroxyl group. The presence of the hydroxyl group and the steric and electronic interactions between the nitro groups can influence the strength of each C-NO2 bond. Computational studies have shown that the ortho C-NO2 bonds are generally more activated (weakened) compared to the para C-NO2 bond due to repulsion from the lone pair of electrons on the oxygen of the hydroxyl group. odu.edu

The activation energy for C-NO2 homolysis is a critical parameter. For many substituted nitroaromatics, a significant correlation has been reported between the calculated BDE and the experimentally measured activation energy for this process. acs.org While C-NO2 homolysis is a high-energy event, it is believed to become a dominant decomposition pathway at elevated temperatures. researchgate.netbgu.ac.ilexlibrisgroup.com

Table 1: Calculated Bond Dissociation Energies (BDEs) for C-NO2 Homolysis in 2,4,6-Trinitrophenol

| Bond Position | Calculated BDE (kcal/mol) |

| ortho-C-NO2 | Data not available in search results |

| para-C-NO2 | Data not available in search results |

Intramolecular Hydrogen Transfer to Nitro Groups

The presence of a hydroxyl group adjacent to a nitro group in 2,4,6-trinitrophenol enables an alternative decomposition pathway: intramolecular hydrogen transfer. acs.org In this mechanism, the hydrogen atom from the phenolic hydroxyl group transfers to the oxygen atom of an adjacent ortho-nitro group. This process is often facilitated by the formation of a stable six-membered ring-like transition state.

This pathway is considered a lower-energy route compared to C-NO2 homolysis, particularly at lower to moderate temperatures. acs.org The transfer of the hydrogen atom leads to the formation of an aci-nitro intermediate, which can then undergo further reactions, such as the elimination of nitrous acid (HONO). researchgate.net The formation of intramolecular hydrogen bonds is a key factor in the molecular planarity and stability of many energetic materials. bgu.ac.il The efficiency of this hydrogen abstraction can be influenced by the electronic configuration of the excited state of the molecule. youtube.com

Studies on similar molecules suggest that the rate of intramolecular hydrogen transfer is sensitive to the substitution pattern and the resulting radical stability. youtube.com While specific energetic data for this pathway in 2,4,6-trinitrophenol was not detailed in the search results, it is recognized as a significant and often competing pathway to C-NO2 homolysis.

NO2-ONO Isomerization Reactions

A third potential unimolecular decomposition pathway for 2,4,6-trinitrophenol involves the isomerization of a nitro group (-NO2) to a nitrite (B80452) group (-ONO). This rearrangement, followed by the homolysis of the weaker O-NO bond, presents another route for the initiation of decomposition. researchgate.netexlibrisgroup.com

However, for many nitroaromatic compounds, including the related 2,4,6-trinitrotoluene (B92697) (TNT), this isomerization pathway is generally considered to be kinetically less favorable than C-NO2 homolysis or intramolecular hydrogen transfer across a wide range of temperatures. acs.orgacs.orgbgu.ac.ilexlibrisgroup.com Although the subsequent O-NO bond cleavage is energetically less demanding, the initial isomerization step often has a high activation barrier. researchgate.netexlibrisgroup.com Consequently, the NO2-ONO isomerization is typically expected to be a minor contributor to the initial decomposition of 2,4,6-trinitrophenol. acs.orgacs.org

Formation of Charge Transfer Complexes

2,4,6-Trinitrophenol is a well-known electron acceptor due to the presence of three electron-withdrawing nitro groups on the aromatic ring. kamarajcollege.ac.in This property allows it to form charge-transfer (CT) complexes with a wide variety of electron-donating molecules, particularly aromatic hydrocarbons and amines. kamarajcollege.ac.innih.gov These complexes are formed through non-covalent interactions, where a partial transfer of electron density occurs from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor (picric acid). derpharmachemica.com

The formation of these complexes is often accompanied by the appearance of a distinct color, which is a characteristic feature of the charge-transfer transition. derpharmachemica.com The stability of these complexes is influenced by the nature of the donor and acceptor molecules, as well as the polarity of the solvent. researchgate.net In many cases, the interaction involves not only charge transfer but also hydrogen bonding, especially with amine donors, where a proton may be transferred from the phenolic hydroxyl group of picric acid to the basic nitrogen atom of the amine. nih.govcu.edu.eg

The study of charge-transfer complexes is significant in various fields, including analytical chemistry for the identification of aromatic compounds and in materials science for the development of novel materials with specific optical and electrical properties. derpharmachemica.comresearchgate.net

Table 2: Examples of Charge-Transfer Complexes of 2,4,6-Trinitrophenol

| Electron Donor | Stoichiometry (Donor:Acceptor) | Key Findings |

| p-Phenylenediamine | 1:1 | Formation of a CT complex associated with proton migration from the acceptor to the donor. nih.govresearchgate.net |

| Polynuclear Aromatic Hydrocarbons (e.g., naphthalene, anthracene, pyrene) | Typically 1:1 | Stability of the complex is governed by the polarizability, π-electron system, and the size and shape of the donor molecule. pjsir.org |

| Pyrene (B120774) | 1:1 | Synthesized by a solid-state grinding method; the complex exhibits π-π stacking and intermolecular hydrogen bonding. plu.mx |

| Benzamide | 1:1 | Molecules are linked into a ribbon-like structure by O-H···O and N-H···O intermolecular hydrogen bonds. nih.gov |

| Piperidine | 1:1 | A proton transfer interaction occurs, leading to the formation of piperidinium (B107235) and picrate ions. researchgate.net |

| Aniline (B41778) Derivatives | Not specified | The complexes exhibit semiconducting properties. researchgate.net |

| Pyrimidine Schiff Bases | 1:1 and 1:2 | An acid-base interaction involving proton transfer from picric acid to the Schiff base is observed. cu.edu.eg |

Theoretical and Computational Chemistry Studies of 2,4,6 Trinitrophenol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental in elucidating the properties of 2,4,6-trinitrophenol. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in these theoretical explorations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool for studying the electronic structure and properties of 2,4,6-trinitrophenol due to its balance of computational cost and accuracy. mpg.deaps.org DFT methods are employed to investigate various aspects of the molecule, including its geometry, vibrational frequencies, and electronic properties. derpharmachemica.comnih.gov

A common application of DFT is the optimization of the molecular geometry of 2,4,6-trinitrophenol. Studies have utilized functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) to determine optimized bond lengths and angles. derpharmachemica.com These calculated geometric parameters are often in good agreement with experimental data, providing a validated model for further analysis. epa.gov For instance, DFT calculations have been used to model the structure of picric acid, revealing that the phenol (B47542) ring and two of the nitro groups are nearly planar, while one of the ortho nitro groups is twisted out of the plane to minimize steric hindrance with the hydroxyl group. researchgate.net

Furthermore, DFT is instrumental in analyzing the vibrational spectra of 2,4,6-trinitrophenol. The calculated harmonic and anharmonic vibrational wavenumbers, infrared intensities, and Raman activities, often scaled to correct for systematic errors, show good correlation with experimental FT-IR and FT-Raman spectra. epa.gov This allows for the confident assignment of vibrational modes, such as the characteristic stretching frequencies of the nitro groups. derpharmachemica.com

DFT calculations are also crucial for understanding the reactivity and sensitivity of 2,4,6-trinitrophenol. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are frequently calculated to determine the HOMO-LUMO gap, which is a descriptor for chemical reactivity and stability. researchgate.net For example, the LUMO energy of 2,4,6-trinitrophenol has been calculated to understand its electron-accepting capability, which is relevant to its interactions and fluorescence quenching properties. Additionally, DFT has been employed to study the unimolecular decomposition pathways of picric acid, investigating the energetics of bond dissociation to rationalize its sensitivity. nih.gov

Table 1: Examples of DFT Functionals and Basis Sets Used in the Study of 2,4,6-Trinitrophenol

| Functional | Basis Set | Application |

| B3LYP | 6-311G(d,p) | Optimized geometry, bond lengths, and bond angles. derpharmachemica.com |

| B3LYP | 6-311++G(d,p) | Vibrational spectra analysis. researchgate.net |

| M06-2X | TZVP | Unimolecular decomposition pathways. nih.gov |

Hartree-Fock (HF) Approaches

The Hartree-Fock (HF) method, an ab initio approach, serves as a foundational method for many computational studies in quantum chemistry. wikipedia.orginsilicosci.com It approximates the many-electron wavefunction as a single Slater determinant, providing a starting point for more advanced and correlated methods. usp.brnumberanalytics.com While often less accurate than DFT for many applications due to the neglect of electron correlation, HF is still valuable for providing qualitative insights and is a key component of more sophisticated computational techniques. fiu.edu

In the context of 2,4,6-trinitrophenol, HF calculations have been used to investigate its molecular structure and electronic properties. mdpi.com For example, HF methods, in conjunction with various basis sets, can be used to calculate the optimized geometry and vibrational frequencies of the molecule. epa.gov The results from HF calculations are often compared with those from DFT and experimental data to assess the performance of different theoretical levels.

The HF method is also employed in studying intermolecular interactions involving 2,4,6-trinitrophenol. For instance, it has been used to explore the formation of complexes and cocrystals, where understanding the electrostatic interactions and charge distribution is crucial. mdpi.com The self-consistent field (SCF) nature of the HF method allows for the iterative refinement of the molecular orbitals to achieve a solution that represents the electronic ground state within the single-determinant approximation. insilicosci.com

Basis Set Optimization and Validation

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost. psicode.orgsouthampton.ac.uk A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org For 2,4,6-trinitrophenol, a variety of basis sets have been employed, with their selection often guided by the specific property being investigated.

Commonly used basis sets for molecules like 2,4,6-trinitrophenol include the Pople-style basis sets, such as 6-31G(d) and 6-311++G(d,p), and the Karlsruhe def2 basis sets, like def2-TZVP. researchgate.netpsicode.orgwikipedia.org The Pople basis sets are known for their computational efficiency, while the def2 series is often favored for its balanced performance across the periodic table. psicode.org For higher accuracy, especially in post-HF methods, correlation-consistent basis sets, such as aug-cc-pVTZ, are often the preferred choice. psicode.org

Basis set optimization involves selecting a basis set that provides a good compromise between accuracy and computational expense. This often entails performing calculations with a series of increasingly larger basis sets to ensure that the calculated properties have converged to a stable value, approaching the so-called basis set limit. southampton.ac.uk For instance, a study might compare results from a double-zeta basis set (e.g., 6-31G(d)) with those from a triple-zeta basis set (e.g., 6-311G(d,p)) to assess the impact of the basis set size on the calculated geometry or energy.

Validation of the chosen basis set is typically achieved by comparing the calculated results with experimental data. epa.gov For 2,4,6-trinitrophenol, this could involve comparing the calculated vibrational frequencies with experimental IR and Raman spectra or comparing the calculated bond lengths and angles with those determined from X-ray crystallography. derpharmachemica.comasianpubs.org A good agreement between theoretical and experimental values provides confidence in the chosen computational model.

Table 2: Common Basis Sets Used in Computational Studies of Nitroaromatic Compounds

| Basis Set Family | Example | Description |

| Pople | 6-311++G(d,p) | A split-valence triple-zeta basis set with diffuse functions on heavy atoms and hydrogen, and polarization functions. researchgate.net |

| Karlsruhe | def2-TZVP | A valence triple-zeta basis set with polarization functions. psicode.org |

| Correlation-Consistent | aug-cc-pVTZ | A valence triple-zeta basis set augmented with diffuse functions, designed for converging correlated calculations. psicode.org |

Electronic Structure and Bonding Analysis

The analysis of the electronic structure of 2,4,6-trinitrophenol is crucial for understanding its chemical behavior. Computational methods provide detailed information about the distribution of electrons and the nature of chemical bonds within the molecule.

Density of States (DOS) and Band Structure Calculations

The Density of States (DOS) provides information about the number of available electronic states at each energy level. stackexchange.com For a molecule like 2,4,6-trinitrophenol, the DOS can be visualized as a plot of the number of orbitals versus energy, offering a picture of the electronic energy level distribution. beilstein-journals.org

In the context of solid-state or crystalline 2,4,6-trinitrophenol, band structure calculations are also relevant. A band structure diagram plots the energy of the electronic states as a function of the wave vector (k) in the Brillouin zone of the crystal. youtube.com The gap between the valence band maximum (VBM) and the conduction band minimum (CBM) is the band gap, a critical parameter that influences the electronic and optical properties of the material. For molecular solids, the concept of a band gap is analogous to the HOMO-LUMO gap in an isolated molecule. The band gap of energetic materials like picric acid has been studied as a potential descriptor for their sensitivity. nih.gov

These calculations are typically performed using DFT. The DOS can be derived from the calculated molecular orbital energies, often broadened by a Gaussian or Lorentzian function to simulate experimental spectra. unican.es

Atomic Orbit Projected Density of States (PDOS)

For 2,4,6-trinitrophenol, a PDOS analysis can reveal which atomic orbitals are the primary contributors to the frontier molecular orbitals (HOMO and LUMO). This is particularly insightful for understanding the nature of the chemical bonds and the reactive sites within the molecule. For example, a PDOS analysis could show the extent to which the nitro group orbitals contribute to the LUMO, which is important for the molecule's electron-accepting properties. Similarly, the contribution of the oxygen p-orbitals of the hydroxyl group to the HOMO can be quantified. This detailed analysis helps in interpreting the molecule's reactivity, spectroscopic properties, and intermolecular interactions. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a critical parameter for assessing a molecule's kinetic stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov A small gap indicates that a molecule is more polarizable and prone to chemical reactions. nih.gov The presence of multiple electron-withdrawing nitro groups (-NO2) on the benzene (B151609) ring of 2,4,6-trinitrophenol significantly lowers the energy of both the HOMO and LUMO compared to unsubstituted phenol. taylorandfrancis.com This reduction in the LUMO energy, in particular, enhances the electrophilic nature of the TNP molecule, making it a strong electron acceptor.

The HOMO-LUMO energy gap can be calculated using computational methods like Density Functional Theory (DFT) and can be experimentally verified using UV-Vis spectroscopy, as the energy of the lowest energy electronic excitation often corresponds to this gap. schrodinger.com For nitroaromatic compounds like TNP, the interaction with other molecules often involves the transfer of electron density from the HOMO of a donor molecule to the LUMO of the TNP.

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

| Term | Description | Significance for 2,4,6-Trinitrophenol |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. youtube.com | The electron-withdrawing nitro groups lower its energy, but it is the source of electrons in charge-transfer interactions. |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. youtube.com | Significantly lowered in energy due to the nitro groups, making TNP a strong electrophile and susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO; indicates kinetic stability. nih.gov | A relatively small gap contributes to its reactivity and its ability to form charge-transfer complexes. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green represents areas with neutral potential. acs.org

For 2,4,6-trinitrophenol, MEP analysis reveals distinct regions of varying electrostatic potential. The oxygen atoms of the three nitro groups and the phenolic oxygen atom are characterized by a strong negative potential (red color). These sites are the most electron-rich parts of the molecule and are the primary locations for electrophilic interactions, such as hydrogen bonding. researchgate.net

Conversely, the aromatic ring and the hydrogen atom of the hydroxyl group exhibit a positive potential (blue color). The significant electron-withdrawing effect of the three nitro groups pulls electron density away from the benzene ring, making it electron-deficient. This electron-deficient nature is a key factor in the formation of π–π stacking interactions with electron-rich aromatic systems. acs.org The MEP map provides a clear rationale for the interaction patterns observed in TNP's supramolecular structures and its ability to act as a powerful charge-transfer acceptor.

Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)

Computational simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are powerful tools for interpreting experimental data and assigning vibrational modes. These simulations are typically performed using quantum chemical methods like Density Functional Theory (DFT) in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)). researchgate.netepa.gov The calculated harmonic vibrational frequencies are often scaled to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. epa.govnih.gov

FT-IR and FT-Raman spectroscopy are complementary techniques. spectroscopyonline.com Vibrations that are strong in IR spectra are often weak in Raman spectra, and vice versa, which is governed by molecular symmetry and selection rules. spectroscopyonline.com For a molecule like 2,4,6-trinitrophenol, a combined analysis provides a more complete vibrational profile.

Theoretical calculations for TNP and related nitrophenols allow for the precise assignment of complex spectral features:

O-H Vibrations: The stretching and bending modes of the phenolic hydroxyl group.

C-H Vibrations: The stretching and bending modes of the aromatic ring hydrogens.

NO₂ Vibrations: The symmetric and asymmetric stretching and bending modes of the nitro groups are characteristic and prominent features in the spectrum.

Ring Vibrations: The C-C stretching and ring deformation modes of the benzene ring.

Factor group analysis can predict the number of vibrational optical modes. For instance, in one study on crystalline TNP, 453 vibrational optical modes were predicted. researchgate.net The good agreement between simulated and experimental spectra validates the calculated molecular geometry and electronic structure. nih.gov

Table 2: Typical Vibrational Mode Regions for 2,4,6-Trinitrophenol

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Phenolic -OH | O-H Stretching | 3200-3600 | FT-IR (Strong) |

| Aromatic C-H | C-H Stretching | 3000-3100 | FT-IR/FT-Raman (Variable) |

| Nitro NO₂ | Asymmetric Stretching | 1520-1560 | FT-IR (Very Strong) |

| Nitro NO₂ | Symmetric Stretching | 1340-1370 | FT-IR (Very Strong) |

| Aromatic C=C | Ring Stretching | 1450-1600 | FT-IR/FT-Raman (Variable) |

Computational Investigation of Reaction Mechanisms and Activation Energies

Computational chemistry provides indispensable tools for elucidating complex reaction mechanisms and calculating the associated activation energies. Methods such as DFT and time-dependent DFT (TDDFT) are employed to map potential energy surfaces, identify transition states, and determine reaction pathways. acs.org These investigations are crucial for understanding the thermal decomposition, photophysics, and reactivity of energetic materials like 2,4,6-trinitrophenol. acs.orgnih.gov

Studies on related nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT) and trinitroanisole (TNAN), offer insights into the likely decomposition mechanisms of TNP. nih.govrsc.org The initial step in the thermal decomposition of such compounds is often the cleavage of the weakest bond. For many nitroaromatics, this is the C-NO₂ bond, leading to the formation of a nitro radical (•NO₂). nih.gov Computational studies can pinpoint the "trigger bond" by comparing the bond dissociation energies within the molecule. For instance, in a study of a related fluorinated nitroaromatic, DFT calculations showed that the introduction of fluorine atoms altered the trigger bond from the ortho-nitro group to the para-nitro group. nih.gov

Following the initial bond cleavage, a cascade of complex reactions occurs, including ring opening and the formation of various gaseous products. nih.gov Computational modeling can simulate these subsequent steps and predict the final products. Similarly, investigations into the electrochemical reduction of TNT have used DFT to determine the multi-step reaction mechanism and identify rate-limiting steps on catalyst surfaces. rsc.org For TNP, such studies would explore the stepwise reduction of the three nitro groups, calculating the energy barriers for each proton-electron transfer.

Supramolecular Interaction Modeling

The solid-state structure and co-crystal formation of 2,4,6-trinitrophenol are governed by a network of non-covalent interactions, which can be effectively modeled using computational methods. asianpubs.orgnih.gov These supramolecular interactions are critical in molecular recognition, sensing, and crystal engineering.

Key interactions involving TNP that have been studied computationally include:

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor, while the oxygen atoms of the nitro groups are effective acceptors. Computational studies have confirmed the presence of both intramolecular hydrogen bonds (between the phenolic proton and an ortho-nitro group) and intermolecular O-H···O hydrogen bonds that link molecules together into extended networks. researchgate.netasianpubs.org

π–π Stacking: The electron-deficient aromatic ring of TNP readily engages in π–π stacking interactions with electron-rich aromatic molecules. acs.org Computational modeling of TNP complexes, for example with calixarenes, has shown that TNP can be entrapped between pyrene (B120774) moieties, with calculated centroid distances of around 3.8 Å, indicative of strong π–π interactions. acs.orgnih.gov

Energy decomposition analysis (EDA) can be used to quantify the nature of these weak interactions, separating them into components like electrostatics, dispersion, induction, and exchange. acs.org Such analyses have revealed that the π–π interactions involving the electron-deficient TNP ring have a significant electrostatic component, making them particularly strong. acs.org These computational models are essential for understanding how chemosensors selectively bind TNP and for designing new materials with tailored crystal structures. nih.govnih.gov

Advanced Analytical Methodologies for 2,4,6 Trinitrophenol Detection and Quantification

Spectroscopic Techniques

Spectroscopic methods form the cornerstone of advanced 2,4,6-trinitrophenol analysis, leveraging the interactions between electromagnetic radiation and the analyte to provide both qualitative and quantitative information. These techniques are favored for their non-destructive nature and high sensitivity.

Fluorescence Spectroscopy and Quenching Mechanisms

Fluorescence spectroscopy has emerged as a prominent tool for the detection of 2,4,6-trinitrophenol due to its inherent sensitivity, rapid response, and operational simplicity. tandfonline.comtandfonline.com The underlying principle of many fluorescent detection methods for 2,4,6-trinitrophenol is the phenomenon of fluorescence quenching, where the fluorescence intensity of a probe molecule is decreased upon interaction with the analyte. acs.orgrsc.org This quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), Dexter Energy Transfer, and Photoinduced Electron Transfer (PET). rsc.orgmdpi.com The electron-deficient nature of the 2,4,6-trinitrophenol molecule makes it an effective quencher for many fluorescent probes. rsc.org

Several types of fluorescent probes have been developed for this purpose, including those based on naphthalimide, perylene (B46583) imide, and various nanomaterials like copper nanoclusters. tandfonline.comresearching.cnnih.gov For instance, a novel naphthalimide-based fluorescent probe demonstrated a high sensitivity for 2,4,6-trinitrophenol in an aqueous medium with a detection limit as low as 0.127 µM. tandfonline.com Another study utilized a perylene imide-based probe that showed a good linear relationship for 2,4,6-trinitrophenol concentrations between 20 and 80 µmol·L⁻¹, with a calculated detection limit of 4.55 µmol·L⁻¹. researching.cn

| Fluorescent Probe | Quenching Mechanism | Detection Limit | Quenching Constant (Ksv) | Reference |

| Naphthalimide-based probe | Photoinduced Electron Transfer (PET) | 0.127 µM | Not Specified | tandfonline.com |

| Perylene imide-based probe | Aggregation-induced quenching | 4.55 µmol·L⁻¹ | Not Specified | researching.cn |

| Poly(vinylpyrrolidone)-supported Copper Nanoclusters (PVP-CuNCs) | Inner Filter Effect (IFE) and Static Quenching | 81.44 x 10⁻¹² mol dm⁻³ | 1.03 × 10⁷ dm³ mol⁻¹ | nih.gov |

| Bovine Serum Albumin-stabilized Copper Nanoclusters (BSA-CuNCs) | Förster Resonance Energy Transfer (FRET) | 0.12 µM | Not Specified | nih.gov |

| Pyridinium-dansyl conjugate (PY-DNS) | Dynamic Quenching | 10⁻¹³ M | Not Specified | rsc.org |

| Difluoroboron derivative (TPEBF) | FRET and PET | 355 nM (aqueous) | Not Specified | rsc.org |

Förster Resonance Energy Transfer (FRET) Investigations

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor molecule when they are in close proximity, typically within 1-10 nm. wikipedia.orgteledynevisionsolutions.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor, as well as the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. mdpi.comnih.gov This "spectroscopic ruler" characteristic makes FRET a powerful tool for detecting 2,4,6-trinitrophenol. wikipedia.org

In the context of 2,4,6-trinitrophenol detection, a fluorescent probe acts as the donor, and the 2,4,6-trinitrophenol molecule, which has a significant absorption spectrum, acts as the acceptor. mdpi.comnih.gov When 2,4,6-trinitrophenol is present, the excited state energy of the donor is transferred to it, leading to a quenching of the donor's fluorescence. nih.gov

A notable example involves the use of water-soluble fluorescent copper nanoclusters (CuNCs) capped with bovine serum albumin as the donor. nih.gov The fluorescence emission of these CuNCs (350-500 nm) overlaps with the absorption spectrum of 2,4,6-trinitrophenol (350-450 nm), facilitating FRET. nih.gov This system achieved a detection range for 2,4,6-trinitrophenol from 0.8 µmol L⁻¹ to 100 µmol L⁻¹, with a rapid response time of under one minute. nih.gov The calculated Förster distance (R₀), the distance at which FRET efficiency is 50%, for this donor-acceptor pair was 2.8 nm. nih.gov

Dexter Energy Transfer Studies

Dexter Energy Transfer, or electron exchange, is another short-range, non-radiative energy transfer mechanism. wikipedia.orglibretexts.org Unlike FRET, which is based on dipole-dipole interactions, Dexter energy transfer requires the wavefunctions of the donor and acceptor to overlap, facilitating the exchange of electrons. wikipedia.orglibretexts.org This mechanism typically occurs at very short distances, usually within 10 Å (1 nm). wikipedia.org

The process involves the simultaneous transfer of an excited electron from the donor to the acceptor's lowest unoccupied molecular orbital (LUMO) and an electron from the acceptor's highest occupied molecular orbital (HOMO) to the donor's now-vacant HOMO. youtube.com The rate of Dexter energy transfer decreases exponentially with increasing distance between the donor and acceptor. libretexts.org While FRET is more common in biological sensing applications, the principles of Dexter transfer are crucial in understanding quenching mechanisms in various chemical systems. nih.gov

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET) is a significant fluorescence quenching mechanism where an electron is transferred from a donor to an acceptor molecule in the excited state. wikipedia.orgalmacgroup.com This process leads to the formation of a charge-separated state, effectively quenching the fluorescence of the probe. wikipedia.org The efficiency of PET is governed by the redox potentials of the donor and acceptor and the energy of the excited state. acs.org

In the context of 2,4,6-trinitrophenol detection, fluorescent sensors are often designed with a 'fluorophore-spacer-receptor' architecture. almacgroup.com The receptor moiety selectively interacts with the 2,4,6-trinitrophenol anion. This interaction can modulate the electron-donating or -accepting ability of the receptor, thereby influencing a PET process with the photoexcited fluorophore. tandfonline.comrsc.org For instance, the interaction between a sensor and 2,4,6-trinitrophenol can facilitate electron transfer from the sensor to the analyte, quenching the sensor's fluorescence. acs.org

A study on a naphthalimide-based probe suggested that the formation of an intermolecular hydrogen bond with 2,4,6-trinitrophenol enhances the rate of internal conversion and facilitates the PET process, leading to fluorescence quenching. tandfonline.com Similarly, the quenching mechanism for a difluoroboron derivative (TPEBF) was attributed to a synergy of FRET and PET. rsc.org

Aggregation-Induced Emission (AIE) Enhancement Strategies

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules, termed AIEgens, are non-emissive in dilute solutions but become highly fluorescent upon aggregation. nih.govresearchgate.net This property is the opposite of the more common aggregation-caused quenching (ACQ) effect. tandfonline.com The AIE effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. nih.gov

AIE-active probes have been successfully employed for the sensitive detection of 2,4,6-trinitrophenol. nih.govrsc.orgnih.gov The general strategy involves using the AIEgen in its aggregated, highly fluorescent state. The introduction of 2,4,6-trinitrophenol then quenches this fluorescence. For example, a tetraphenylethene (TPE) derivative with AIE characteristics was used as a fluorescent sensor for nitrophenolic explosives, including 2,4,6-trinitrophenol, in both aqueous solution and the solid state with high selectivity. nih.gov The quenching was attributed to photo-induced electron transfer. nih.gov

In another study, a series of phosphorescent cyclometalated iridium(III) complexes exhibiting aggregation-induced emission enhancement (AIEE) were shown to selectively detect 2,4,6-trinitrophenol in aqueous media with high quenching constants. rsc.orgnih.gov The sensing mechanism was investigated through mass spectrometry and NMR spectroscopy, with X-ray crystal structure analysis revealing a specific interaction between 2,4,6-trinitrophenol and the ancillary ligand, which accounts for the high selectivity. rsc.org

| AIE-active Probe | Detection Principle | Detection Limit | Binding/Quenching Constant | Reference |

| Tetraphenylethene (TPE) derivative | Fluorescence quenching via PET | Not Specified | Binding constant with TNP: 3.4 × 10⁸ | nih.gov |

| Iridium(III) complexes | Aggregation-induced emission enhancement (AIEE) and quenching | Not Specified | High quenching constants | rsc.orgnih.gov |

| Pyridinium-dansyl conjugate (PY-DNS) | Aggregation-induced emission and dynamic quenching | 10⁻¹³ M | Not Specified | rsc.org |

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that provides significantly enhanced Raman signals from molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver. umn.eduspringernature.com This enhancement allows for the detection of analytes at very low concentrations, even down to the single-molecule level. acs.orgyoutube.com The enhancement mechanism is primarily attributed to the localized surface plasmon resonance (LSPR) of the metallic nanostructures, which greatly amplifies the electromagnetic field experienced by the analyte. umn.eduias.ac.in

SERS has been successfully applied to the detection of 2,4,6-trinitrophenol. acs.orgrsc.orgresearchgate.net Various SERS substrates have been developed, including silver nanopillar substrates and gold nanoparticle-loaded filter paper. acs.orgias.ac.in One study demonstrated the use of hydrophobic Ag nanopillar SERS substrates for the in-situ detection of 2,4,6-trinitrophenol using a hand-held Raman spectrometer, achieving a detection limit in the parts-per-trillion (ppt) range. acs.org

Another approach utilized gold nanoparticles of different shapes (spherical and nanostars) loaded onto filter paper as SERS substrates. ias.ac.inresearchgate.net These substrates were effective in detecting nanogram levels of 2,4,6-trinitrophenol. ias.ac.in The shape of the nanoparticles plays a significant role in the SERS signal amplification, with nanostars often providing greater enhancement due to their sharp edges creating "hotspots" of intense electromagnetic fields. ias.ac.in

| SERS Substrate | Analyte | Detection Limit | Reference |

| Hydrophobic Ag nanopillar substrates | Picric Acid (PA) | ~20 ppt | acs.org |

| Gold nanostar-loaded filter paper | Picric Acid | Nanogram levels | ias.ac.inresearchgate.net |

| Silver colloids (microwave-prepared) | 2,4,6-Trinitrotoluene (B92697) (TNT) | 10⁻¹⁰ mol L⁻¹ | nih.gov |

| Silver shell and gold core nanoparticles with inositol (B14025) hexaphosphate inner gap | Picric Acid (PA) | 3.9×10⁻¹¹mol/L | researchgate.net |

Chromatographic Separations

Chromatographic techniques are powerful for separating components of a mixture, allowing for the individual identification and quantification of target analytes like 2,4,6-trinitrophenol.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitroaromatic compounds, including TNP. plos.org It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. HPLC coupled with a UV detector is a common configuration for TNP analysis. nih.govresearchgate.net

Significant research has been dedicated to optimizing HPLC methods to achieve better separation, higher sensitivity, and faster analysis times. nih.govnih.gov This includes the development of novel stationary phases, such as diol-functionalized columns, which have shown improved resolution and reduced solvent consumption compared to traditional C18 columns for separating nitroaromatic isomers. plos.orgnih.gov The sensitivity of these methods allows for the detection of TNP at trace levels (µg/L or ppb). plos.orgnih.gov

Comparative HPLC Method Performance for Nitroaromatic Compounds:

| Column Type | Detection Limit (µg/L) | Solvent Consumption (mL/min) | Key Advantage | Reference |

| Diol Column | 0.78 - 1.17 | 8.8 | Enhanced resolution, reduced solvent use | nih.govnih.gov |

| C18 Column | Higher than Diol | 17.53 | Standard, widely available | plos.orgnih.gov |

| EPA 8330 Method | - | 30 | Standardized method | plos.orgnih.gov |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. For polar molecules like phenols, derivatization is often necessary to improve their volatility and chromatographic behavior. mdpi.com When coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both separation and definitive identification based on the mass-to-charge ratio of the analyte and its fragments. youtube.com

The analysis of 2,4,6-trinitrophenol and related compounds by GC-MS often involves an extraction step followed by chromatographic separation. nih.gov Different ionization techniques, such as electron impact (EI) and chemical ionization (CI), can be employed in the mass spectrometer to generate characteristic mass spectra. nih.gov Negative Chemical Ionization (NCI) has been shown to be particularly sensitive for the detection of nitroaromatic compounds like TNT, achieving detection limits in the low nanogram range. nih.gov

GC-MS Parameters for Halogenated Phenol (B47542) Analysis (as an example for related compounds):

| Parameter | Condition | Reference |

| Injection Mode | Splitless | mdpi.com |

| Column Oven Program | 40°C (3 min) – 10°C/min – 80°C – 15°C/min – 250°C (3 min) | mdpi.com |

| Detector | Mass Spectrometer (MS) | mdpi.com |

| Detection Limit | pg/tablet to ng/L range for related compounds | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. researchgate.net This technique is particularly well-suited for the analysis of non-volatile or thermally labile compounds like TNP, which may be challenging to analyze by GC without derivatization. nih.gov

LC-MS methods have been developed for the determination of picric acid and its degradation products in complex environmental samples like soil. epa.gov Different atmospheric pressure ionization (API) sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used. epa.gov ESI-MS has been found to be more sensitive for picric acid, enabling detection limits in the picogram range. epa.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and reduces chemical noise by monitoring specific precursor-to-product ion transitions. nih.govnih.gov

LC-ESI-MS Detection Limits for Polynitrophenols:

| Compound | Limit of Detection (LOD) | Reference |

| Picric Acid (2,4,6-Trinitrophenol) | 400 pg | epa.gov |

| Picramic Acid | 800 pg | epa.gov |

| iso-Picramic Acid | 4 ng | epa.gov |

| Hexyl | 80 pg | epa.gov |

Electrochemical Sensing Methods

Electrochemical sensors offer an attractive alternative for the detection of 2,4,6-trinitrophenol due to their potential for high sensitivity, rapid response, portability, and low cost. These methods are typically based on monitoring the electrochemical reduction of the nitro groups on the TNP molecule at a modified electrode surface.

A variety of materials have been explored to modify electrodes for enhanced TNP detection, including metal-organic frameworks (MOFs), graphene, and other nanomaterials. nih.govresearchgate.net For instance, a hybrid film of a copper-based MOF (Cu-BTC) and electrochemically reduced graphene oxide (ERGO) on a glassy carbon electrode (GCE) has demonstrated high sensitivity and selectivity for TNP. nih.gov Using techniques like differential pulse voltammetry (DPV), these sensors can detect TNP at sub-micromolar concentrations. nih.govresearchgate.net The sensor's response is often linear over a specific concentration range, allowing for quantitative analysis. nih.gov

Performance of a Cu-BTC/ERGO/GCE Electrochemical Sensor for TNP:

| Parameter | Value | Reference |

| Detection Technique | Differential Pulse Voltammetry (DPV) | nih.govresearchgate.net |

| Reduction Potential | -0.42 V (vs. SCE) | nih.govresearchgate.net |

| Linear Range | 0.2 to 10 µM | nih.gov |

| Detection Limit (S/N=3) | 0.1 µM | nih.gov |

| Sensitivity | 15.98 µA∙µM⁻¹∙cm⁻² | nih.gov |

| Recovery in Spiked Water | 95 - 101% | nih.govresearchgate.net |

Voltammetric Techniques (e.g., Differential Pulse Voltammetry)

Voltammetric techniques are a class of electroanalytical methods that measure the current response of an electroactive substance to an applied potential. Differential Pulse Voltammetry (DPV) is a particularly effective derivative technique for quantifying trace analytes like 2,4,6-trinitrophenol (TNP). chegg.com DPV offers high sensitivity by minimizing the background charging current while maximizing the faradaic current generated by the redox reaction of the analyte. chegg.com

Research has focused on developing novel electrode materials to enhance the performance of DPV for TNP detection. One study reported a method using a bismuth bulk electrode, which provides a non-toxic alternative to traditional mercury electrodes. vedantu.com In this system, operating in an acetate (B1210297) buffer at pH 4.0, a linear relationship for TNP was established, achieving a low limit of detection. vedantu.com Another approach involves modifying a glassy carbon electrode (GCE) with a hybrid film of a copper-based metal-organic framework (Cu-BTC) and electrochemically reduced graphene oxide (ERGO). myscope.training This composite material leverages the high surface area of ERGO and the catalytic activity of Cu-BTC to produce a significantly stronger reduction signal for TNP compared to unmodified electrodes. myscope.training The sensor showed high sensitivity and selectivity, successfully detecting TNP in real-world water samples. myscope.training

Table 1: Performance of Different DPV-Based Sensors for 2,4,6-Trinitrophenol Detection

| Electrode System | Linear Range | Limit of Detection (LOD) | Sensitivity | Source(s) |

|---|---|---|---|---|

| Bismuth Bulk Electrode | 2 µM - 100 µM | 0.2 µM | Not Specified | vedantu.com |

| Cu-BTC/ERGO/GCE | 0.2 µM - 10 µM | 0.1 µM | 15.98 μA∙μM⁻¹∙cm⁻² | myscope.training |

Development of Electrochemical Sensors (e.g., based on ZnO Nanostructures)

The development of advanced electrochemical sensors often relies on nanomaterials, which offer unique properties such as high surface-area-to-volume ratios and enhanced catalytic activity. azolifesciences.com Zinc oxide (ZnO) nanostructures are considered excellent materials for fabricating sensitive and selective sensors due to their high specific surface area, strong adsorption capabilities, biocompatibility, and efficient electron communication features. azolifesciences.com

A notable example is the development of a chemical sensor for picric acid (TNP) using ZnO nanopeanuts synthesized via a simple aqueous solution process. aps.orgarxiv.orgresearchgate.net These nanostructures were used to modify a screen-printed electrode (SPE), creating a sensor that operates based on cyclic voltammetry (CV). arxiv.org The ZnO nanopeanuts act as an efficient electron mediator, facilitating the electrochemical reduction of TNP. aps.orgarxiv.org The sensing mechanism involves the adsorption of TNP molecules onto the surface of the ZnO nanoparticles, which alters the electronic states and conductance of the material. mdpi.com This sensor demonstrated reproducible performance with a low detection limit. aps.orgresearchgate.net The same ZnO nanopeanut-modified electrode was also tested using a simple current-voltage (I-V) technique, which yielded different, but also effective, performance metrics. aps.orgresearchgate.net

Table 2: Performance of an Electrochemical Sensor Based on ZnO Nanopeanuts for Picric Acid (TNP) Detection

| Measurement Technique | Linear Dynamic Range (LDR) | Limit of Detection (LOD) | Sensitivity | Source(s) |

|---|---|---|---|---|

| Cyclic Voltammetry (SPE) | 0.0078 mM - 10.0 mM | 7.8 µM | ~1.2 μA/mM (9.23 μA·mM⁻¹·cm⁻²) | aps.orgresearchgate.net |

| I-V Technique | 1.0 mM - 5.0 mM | 0.125 mM | 493.64 μA·mM⁻¹·cm⁻² | aps.orgresearchgate.net |

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is an analytical technique that separates and identifies ionized molecules in the gas phase based on their mobility in a carrier buffer gas under the influence of an electric field. youtube.com It is a highly sensitive method widely used for the rapid detection of explosives and other hazardous materials in security and military applications. youtube.com IMS instruments can function as standalone detectors or be coupled with other techniques like mass spectrometry for multidimensional analysis. youtube.com

The application of IMS for detecting explosive-related compounds is well-established. For instance, a dual-drift tube ion mobility spectrometer (DDT-IMS) has been effectively used to detect the metabolites of 2,4,6-trinitrotoluene (TNT), which are structurally similar to TNP and serve as crucial biomarkers for exposure assessment. wikipedia.org This study demonstrated that the working ranges for measuring the four metabolites spanned two orders of magnitude, with detection limits for each compound falling below 1 nanogram. wikipedia.org The ability to differentiate between closely related isomers was also highlighted, showcasing the resolving power of the technique. wikipedia.org This demonstrates the significant potential of IMS for the sensitive and selective detection of 2,4,6-trinitrophenol and related nitroaromatic compounds.

Energy-Dispersive Electron Diffraction (EDED)

While literature specifically detailing the application of Energy-Dispersive Electron Diffraction (EDED) to 2,4,6-trinitrophenol is not widely available, electron diffraction as a principle is a powerful tool for determining the atomic structure of materials. The technique works by observing the diffraction pattern that results from a beam of electrons interacting with a sample, which provides information about the arrangement of atoms within the material.

The potential of electron diffraction for analyzing nitroaromatic compounds has been demonstrated in related studies. For example, mega-electron-volt ultrafast electron diffraction has been employed to investigate the structural dynamics of nitrobenzene, the simplest nitroaromatic compound, following photoexcitation. quora.com This sub-picosecond structural probe allowed researchers to unambiguously distinguish between different electronic states and observe molecular dynamics with high temporal resolution. quora.com This highlights the capability of electron diffraction techniques to provide detailed structural insights into molecules of the same class as TNP. Furthermore, a related technique, Energy Dispersive X-ray Diffraction (EDXRD), has been investigated as a non-invasive tool for the detection and identification of various explosive substances by providing information on their unique atomic structures. researchgate.net

Novel Chemosensor and Biosensor Development

Recent innovations in sensor technology have focused on creating highly specific and sensitive chemosensors and biosensors. These devices often utilize novel recognition elements and signal transduction mechanisms to detect target analytes like 2,4,6-trinitrophenol.

Fluorescence-based sensing is a popular method for detecting TNP due to its high sensitivity, rapid response, and potential for visual detection. Many of these sensors operate on a fluorescence quenching mechanism. TNP is a strong electron-deficient molecule, which makes it an excellent quencher for many fluorescent materials. The distinct physicochemical properties of TNP, particularly its low pKa value, allow for the design of highly selective probes. researchgate.net